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molecular formula C14H13Cl B1317249 3-(Chloromethyl)-2-methyl-1,1'-biphenyl CAS No. 84541-46-8

3-(Chloromethyl)-2-methyl-1,1'-biphenyl

Cat. No. B1317249
M. Wt: 216.7 g/mol
InChI Key: NBYFWZAXXNLBEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04473709

Procedure details

Under a dry nitrogen atmosphere, 0.5 g (0.0022 mole) of N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine was dissolved in 5.5 ml of dry toluene with stirring and the solution was heated to 80° C. A solution of 0.36 g (0.0033 mole) of ethyl chloroformate in 1.1 ml of dry toluene was added dropwise during 5 minutes. The reaction mixture was stirred for 3.3 hours at 80° C., then cooled to room temperature and filtered. The solvent was removed from the filtrate under reduced pressure to give 0.5 g (100% yield) of 3-chloromethyl-2-methyl-[1,1'-biphenyl] as a light orange oil.
Name
N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CN(C)[CH2:3][C:4]1[C:5]([CH3:16])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1.[Cl:18]C(OCC)=O>C1(C)C=CC=CC=1>[Cl:18][CH2:3][C:4]1[C:5]([CH3:16])=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
N,N,2-trimethyl-[1,1'-biphenyl]-3-methanamine
Quantity
0.5 g
Type
reactant
Smiles
CN(CC=1C(=C(C=CC1)C1=CC=CC=C1)C)C
Name
Quantity
5.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.36 g
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
1.1 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3.3 hours at 80° C.
Duration
3.3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC=1C(=C(C=CC1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 104.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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